Demethyl Chlorpromazine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Demethyl Chlorpromazine Hydrochloride involves the demethylation of chlorpromazine. This process results in metabolites such as demethylchlorpromazine (DMCPZ) and didemethylchlorpromazine (DDMCPZ), which maintain the chromophore identical to the parent drug but exhibit changes in their photochemical properties due to the nature of the aminoalkyl side chain, affecting hydrophobicity and excited state lifetimes (Palumbo et al., 2016).

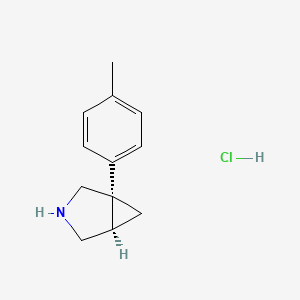

Molecular Structure Analysis

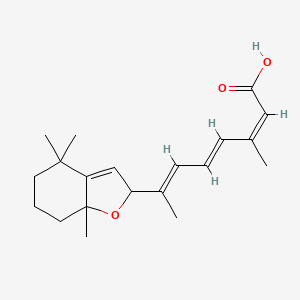

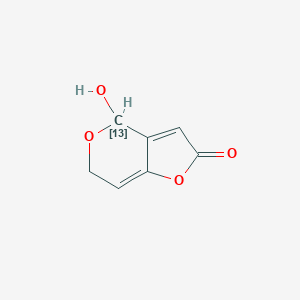

The molecular structure of Demethyl Chlorpromazine Hydrochloride is characterized by the removal of one methyl group compared to chlorpromazine, which slightly alters its structure but not its photoreactivity pattern. This modification does not lead to a photodetoxification but rather to an enhanced photo(geno)toxicity, indicating that the demethylation process impacts the drug's interaction with light (Palumbo et al., 2016).

Chemical Reactions and Properties

Demethyl Chlorpromazine Hydrochloride undergoes reductive photodehalogenation, characterized by homolytic carbon-chlorine bond cleavage, forming highly reactive aryl radical intermediates. This reaction underlines its phototoxicity, as it leads to cell damage upon exposure to light. The metabolites DMCPZ and DDMCPZ are found to be more phototoxic and photogenotoxic than the parent compound, chlorpromazine, indicating a significant impact of the demethylation on the compound's reactivity and toxicity under light exposure (Palumbo et al., 2016).

Physical Properties Analysis

The physical properties of Demethyl Chlorpromazine Hydrochloride, such as solubility and phase behavior, are influenced by its amphiphilic structure. The drug interacts with components of biological membranes and micelles, affecting its distribution and activity in biological systems. Studies on its interactions with biliary lipids suggest complexing and precipitation of bile salts, which might be related to its effects on bile-secretory failure in physiological contexts (Carey, Hirom, & Small, 1976).

Chemical Properties Analysis

The chemical properties of Demethyl Chlorpromazine Hydrochloride, including its redox behavior and interaction with various inorganic ions, have been explored for analytical applications. It acts as a redox indicator in vanadametric titrations and has been proposed as a spot test reagent for the detection of certain metals. These applications highlight its versatile chemical behavior beyond its pharmacological activity (Gowda & Shakunthala, 1966; Kum‐Tatt, 1962).

科学的研究の応用

Application in Psychiatry and Virology

- Specific Scientific Field: Psychiatry and Virology

- Summary of the Application: Chlorpromazine (CPZ) is a well-established antipsychotic medication that has recently been proposed to have antiviral activity against SARS-CoV-2 . This application is particularly relevant in the context of the COVID-19 pandemic.

- Methods of Application: The proposed research protocol involves investigating the use of CPZ in the treatment of COVID-19 . The exact experimental procedures and technical details are not specified in the source.

- Results or Outcomes: The outcomes of this application are yet to be determined as it is a proposed research protocol .

Application in Environmental Monitoring and Biomedical Analysis

- Specific Scientific Field: Environmental Monitoring and Biomedical Analysis

- Summary of the Application: This study reports a colorimetric assay for detection of the antipsychotic drug chlorpromazine hydrochloride (CPZ) based on its ability to reduce gold ions and form gold nanoparticles (AuNPs) . This assay could facilitate environmental monitoring and biomedical analysis of antipsychotic drugs.

- Methods of Application: The method involves the optimization of reaction conditions such as pH, temperature, and reagent concentrations to enable quantitative analysis of CPZ concentrations . The AuNPs exhibit a characteristic surface plasmon resonance band at 527 nm detectable by UV-vis spectrophotometry .

- Results or Outcomes: The method enabled quantitative analysis of CPZ concentrations from 0.1–30 mg mL−1, with a detection limit of 0.06 g mL−1, 0.23 g mL−1 quantification limit and less than 3.5% RSD .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S.ClH/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19;/h2-3,5-8,11,18H,4,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDISSMQVJRSCEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethyl Chlorpromazine Hydrochloride | |

CAS RN |

3953-65-9 |

Source

|

| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3953-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)